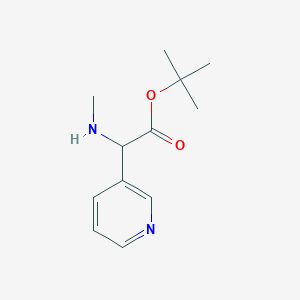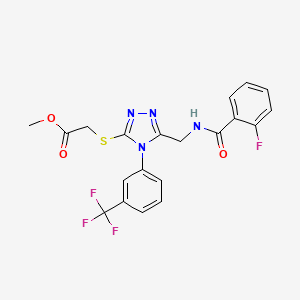
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound characterized by the presence of a chlorobenzamide moiety linked to a thiazole ring, which is further connected to a dihydroisoquinoline system. This compound is often utilized in various scientific research applications, primarily due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Benzamide Derivative: : The synthesis starts with the chlorination of a benzamide precursor to introduce the chlorine atom at the 3-position.
Formation of Thiazole Ring: : This intermediate undergoes cyclization with an appropriate thioamide to form the thiazole ring.
Linkage to Dihydroisoquinoline: : The thiazole compound is then reacted with a bromomethylated dihydroisoquinoline under basic conditions to achieve the final linked structure.
Industrial Production Methods
For large-scale production, optimized procedures involving continuous flow chemistry and the use of automated reactors might be employed to ensure high yield and purity of the compound. Additionally, solvent selection and temperature control are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isoquinoline ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions, especially at the thiazole ring, can yield various reduced forms, altering the biological activity.
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzamide ring, introducing various functional groups that can modulate activity.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the reaction.
Major Products
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure enables the exploration of various reaction pathways and mechanisms.
Biology
In biological research, the compound is investigated for its potential interactions with proteins and enzymes, making it a candidate for drug development studies.
Medicine
Preliminary studies suggest potential therapeutic applications, particularly in the areas of oncology and neurology, due to its interaction with specific molecular targets.
Industry
In industrial applications, it is utilized as an intermediate in the synthesis of agrochemicals and materials science research, offering a versatile platform for the development of new materials.
Mechanism of Action
The biological activity of 3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The compound's structure allows it to fit into active sites or binding pockets, inhibiting or activating the target molecules. Key pathways influenced by this compound include signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Other Benzamides
Compared to other benzamides, the thiazole and dihydroisoquinoline components of this compound provide additional points of interaction, enhancing its specificity and potential activity.
List of Similar Compounds
N-(4-(3-chlorophenyl)-5-methylthiazol-2-yl)-2,2-dimethylpropionamide: : Similar structure with a different side chain.
3-chloro-N-(4-(3,4-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)benzamide: : An isomer with a different isoquinoline configuration.
4-(2-((3-chlorophenyl)amino)-2-oxoethyl)-N-(thiazol-2-yl)benzamide: : Another structurally related compound with potential biological activity.
Conclusion
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride stands out in the realm of synthetic organic chemistry due to its diverse structural features and potential applications across various fields. Understanding its preparation methods, reactivity, and mechanisms of action can significantly enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-17-7-3-6-15(10-17)19(25)23-20-22-18(13-26-20)12-24-9-8-14-4-1-2-5-16(14)11-24;/h1-7,10,13H,8-9,11-12H2,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTCXAWATMOQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2471298.png)
![2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2471299.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471310.png)

![2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B2471314.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2471317.png)

